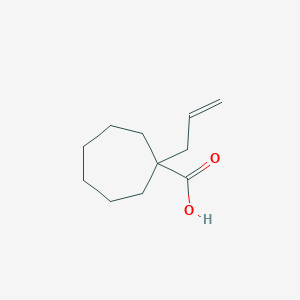
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with β-keto esters or β-diketones under acidic or basic conditions . For instance, the condensation of 1,3-diketones with arylhydrazines can yield pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
- 1-Aryl-3,4,5-substituted pyrazoles
Uniqueness
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
1368362-02-0 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-hydroxy-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(8)4(6-7)5(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
NMTJRPWXNJNNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

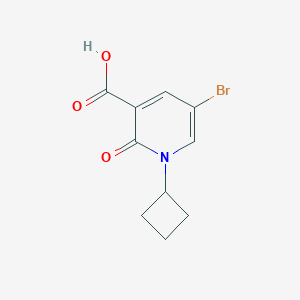
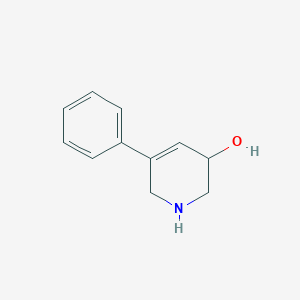
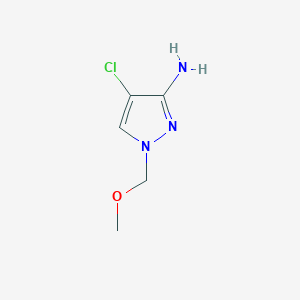
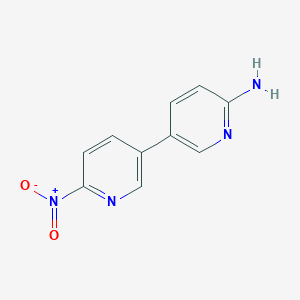
![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)


![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
